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Compound of Interest

Compound Name: (Hexan-2-yl)(methyl)amine

CAS No.: 81760-12-5

Cat. No.: B2835823 Get Quote

Target Molecule:

-Methylhexan-2-amine CAS Registry Number: 103-67-3 (Generic) / 58216256 (CID) IUPAC
Name:

-Methylhexan-2-amine

Executive Summary & Retrosynthetic Analysis
This technical guide details the synthesis of (Hexan-2-yl)(methyl)amine, a secondary aliphatic

amine structurally related to pharmacologically active alkylamines. The synthesis is

approached with a focus on regioselectivity and minimizing poly-alkylation, a common pitfall in

amine synthesis.

Strategic Route Selection:

Primary Pathway (Lab Scale): Reductive Amination using Sodium Triacetoxyborohydride

(STAB). This route offers the highest chemoselectivity, avoiding the over-alkylation inherent

in direct alkylation methods.[1]

Secondary Pathway (Scale-Up): Leuckart-Wallach Reaction using formic acid. This method

avoids expensive hydride reagents and is robust for larger batches, though it requires

harsher thermal conditions.
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Critical Safety Advisory: The precursor 2-Hexanone (Methyl Butyl Ketone) is a potent

neurotoxin known to cause peripheral neuropathy via its metabolite 2,5-hexanedione. All

procedures must be conducted in a fume hood with verified face velocity, using butyl rubber

gloves (nitrile is often permeable to ketones).

Pathway 1: Reductive Amination (The "Gold
Standard")
Principle & Mechanism
This protocol utilizes the Abdel-Magid Reductive Amination, favored for its mild conditions and

use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).

Unlike Sodium Borohydride (NaBH₄), STAB selectively reduces the intermediate iminium ion

without reducing the ketone precursor, allowing for a "one-pot" procedure.

Mechanism:

Imine Formation: Nucleophilic attack of methylamine on 2-hexanone forms a hemiaminal,

which dehydrates to an imine (Schiff base).

Protonation: The imine is protonated to an iminium ion (more electrophilic).

Hydride Transfer: The borohydride reagent delivers a hydride to the iminium carbon,

irreversible forming the secondary amine.

Reaction Scheme Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2835823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Hexanone
(Precursor)

N-Methylhexan-2-imine
(Intermediate)

 Dehydration
 (-H2O)

Methylamine
(Reagent)

 Dehydration
 (-H2O) (Hexan-2-yl)(methyl)amine

(Target)

 Reduction
 (+H-)

NaBH(OAc)3
AcOH, DCE

Click to download full resolution via product page

Figure 1: Reductive amination pathway via imine intermediate.

Detailed Protocol (Bench Scale)
Scale: 50 mmol Yield Potential: 75-85%

Reagent Equiv.[2][3] Amount Role

2-Hexanone 1.0 5.0 g (50 mmol) Substrate

Methylamine (2M in

THF)
1.2 30 mL (60 mmol) Amine Source

NaBH(OAc)₃ 1.4 14.8 g Reducing Agent

Acetic Acid (Glacial) 1.0 3.0 g Catalyst (pH 5-6)

Dichloromethane

(DCM)
Solvent 150 mL Solvent

Step-by-Step Methodology:

Preparation: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet, dissolve 2-hexanone (5.0 g) in DCM (100 mL).
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Amine Addition: Add the Methylamine solution. If using aqueous methylamine (40%), add 4A

molecular sieves to scavenge water, as water slows imine formation.

Catalysis: Add Acetic Acid dropwise. The target pH is 5–6 (check with slightly wet pH paper).

Note: The acid catalyzes the dehydration of the hemiaminal.

Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH(OAc)₃ in 3 portions over 15

minutes. Caution: Mild gas evolution (H₂).

Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 12–16 hours.

Validation Point: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). The ketone

spot (high R_f) should disappear; the amine spot (low R_f, stains with Ninhydrin) should

appear.

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir for 20

minutes until gas evolution ceases.

Pathway 2: Leuckart-Wallach Reaction (Alternative)
Principle
This classical reaction converts a ketone directly to an amine using ammonium formate or

formamide derivatives at high temperatures. For

-methyl derivatives,

-methylformamide is used.

Reaction:

Protocol Summary
Reflux: Combine 2-hexanone (1 equiv),

-methylformamide (4 equiv), and formic acid (2 equiv). Reflux at 160–180°C for 8–12 hours.
A Dean-Stark trap is recommended to remove water and drive the equilibrium.

Hydrolysis: The resulting intermediate is an
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-formyl derivative. Reflux this oil with 6M HCl for 4 hours to cleave the formyl group.

Basification: Neutralize with NaOH to liberate the free amine.

Purification & Self-Validating Workup System
The isolation of amines requires a specific "Acid-Base Swing" extraction to ensure purity. This

process acts as a self-validating system: neutral impurities remain in the organic layer during

the acid wash, while the target amine moves to the aqueous layer.

Workup Flowchart
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Figure 2: Acid-Base "Swing" Purification Strategy.

Purification Steps[4]
Extraction: Extract the quenched reaction mixture with DCM (

).

Acid Wash (Critical): Wash the combined organic layers with 1M HCl (

).

Logic: The amine becomes the hydrochloride salt (

) and moves to the water phase.[4] Non-basic impurities (unreacted ketone) stay in the
DCM.

Basification: Take the aqueous acidic layer and cool it. Slowly add 6M NaOH until pH > 12.

The solution will become cloudy as the free amine separates.

Final Extraction: Extract the basic aqueous layer with Diethyl Ether or DCM (

).

Drying & Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Distillation: Purify the oil by fractional distillation.

Expected Boiling Point: ~130–135°C (estimated based on homologs; 2-hexanamine is

118°C).

Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these

expected parameters.
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Technique Expected Signal / Characteristic

H NMR (CDCl

)

0.9 (t, 3H): Terminal methyl of hexyl chain.

1.05 (d, 3H): Methyl doublet at C1 (next to

amine).

2.40 (s, 3H):

-Methyl singlet.

2.5–2.7 (m, 1H): Methine proton at C2 (chiral

center).

IR Spectroscopy

3300–3400 cm

: Weak N-H stretch (secondary amine).No C=O

stretch: Absence of ketone peak at 1715 cm

.

Mass Spectrometry

M+ = 115: Molecular ion.Base Peak: m/z 58

(Cleavage alpha to nitrogen:

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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